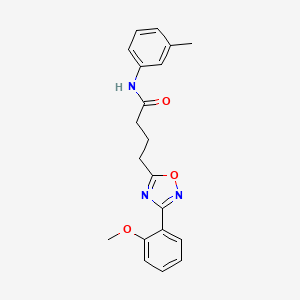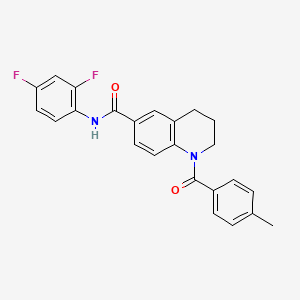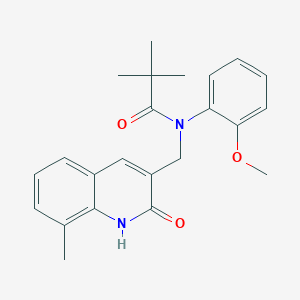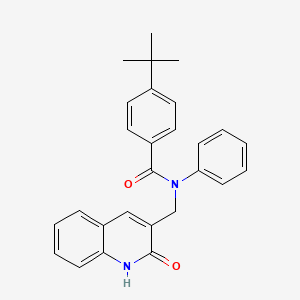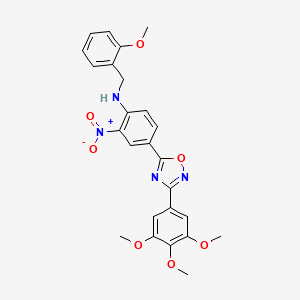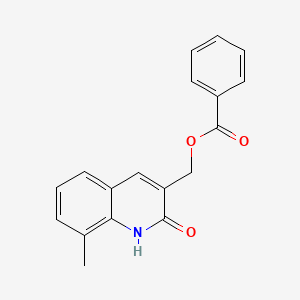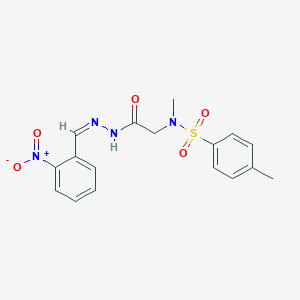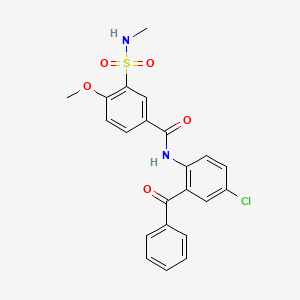
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
Mécanisme D'action
BAY 43-9006 inhibits several key signaling pathways involved in cancer cell growth and proliferation. It acts as a dual inhibitor of both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting the RAF/MEK/ERK pathway, BAY 43-9006 prevents the activation of downstream transcription factors that are involved in cell cycle progression and proliferation. By inhibiting the VEGF/VEGFR pathway, BAY 43-9006 prevents the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAF/MEK/ERK and VEGF/VEGFR pathways, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth and metastasis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BAY 43-9006 as a therapeutic agent is its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation. This makes it a potentially effective treatment for a variety of cancers. However, one limitation of BAY 43-9006 is its potential for off-target effects, which may limit its efficacy and increase the risk of side effects.
Orientations Futures
There are several future directions for research on BAY 43-9006. One area of focus is the development of more targeted inhibitors that can selectively inhibit specific signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of combination therapies that can enhance the efficacy of BAY 43-9006 and reduce the risk of side effects. Additionally, there is ongoing research into the use of BAY 43-9006 as a potential treatment for other diseases, such as diabetes and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline. This compound is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide. Reduction of the nitro group with iron powder and acetic acid followed by reaction with methylsulfonyl chloride yields the final product, BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, it has been investigated for its efficacy in treating a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-24-31(28,29)20-12-15(8-11-19(20)30-2)22(27)25-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLVPZGUUFNDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

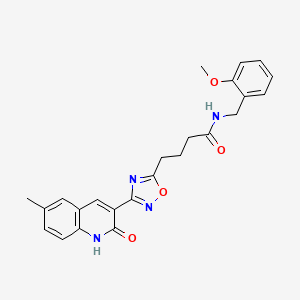
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)


